1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antifungal activity, the compound inhibits the enzyme cytochrome P450 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are also used as antifungal agents . While these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
Properties
Molecular Formula |
C16H10F4N4O2 |
---|---|
Molecular Weight |
366.27 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H10F4N4O2/c17-9-5-10(18)7-11(6-9)22-15(25)14-21-8-24(23-14)12-1-3-13(4-2-12)26-16(19)20/h1-8,16H,(H,22,25) |
InChI Key |
AVXAJFKVKIIRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F)OC(F)F |
Origin of Product |
United States |
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